molecular formula C19H18N4OS B6115384 N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide

N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide

Cat. No. B6115384
M. Wt: 350.4 g/mol
InChI Key: WIMCQCIVQWLLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide is a chemical compound used in scientific research. It is a potent inhibitor of certain enzymes and has shown promising results in various studies.

Mechanism of Action

N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide inhibits the activity of certain enzymes by binding to their active sites. It has been shown to bind to the ATP-binding site of protein kinase CK2 and the DNA-binding site of DNA topoisomerase II. By inhibiting the activity of these enzymes, N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide can disrupt cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce the activity of certain enzymes. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation is that it may not be suitable for all types of experiments, as its mechanism of action is specific to certain enzymes.

Future Directions

There are several future directions for research involving N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide. One area of interest is its potential as an anticancer drug. Further studies could explore its efficacy in different types of cancer and its potential for combination therapy with other drugs. Another area of interest is its potential as an anti-inflammatory and analgesic drug. Further studies could explore its mechanism of action and potential for clinical use. Additionally, further research could explore its potential as an enzyme inhibitor for other enzymes beyond protein kinase CK2 and DNA topoisomerase II.

Synthesis Methods

The synthesis of N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide is a multi-step process. The first step involves the reaction of 3-aminopyridine with 2-chloroacetyl chloride to yield 2-(3-pyridinyl)acetamide. The second step involves the reaction of 2-(3-pyridinyl)acetamide with 2-thiophenecarboxylic acid to yield N-[2-(3-pyridinyl)-2-(2-thienyl)acetamide]. The final step involves the reaction of N-[2-(3-pyridinyl)-2-(2-thienyl)acetamide] with ammonium formate to yield N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide.

Scientific Research Applications

N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide has been studied for its inhibitory effects on certain enzymes, such as protein kinase CK2 and DNA topoisomerase II. It has also been studied for its potential anticancer properties. Studies have shown that N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

properties

IUPAC Name

N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(10-14-5-3-9-25-14)22-16-6-1-7-17-15(16)12-21-19(23-17)13-4-2-8-20-11-13/h2-5,8-9,11-12,16H,1,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMCQCIVQWLLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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